molecular formula C11H10BrNOS B8372570 C-(5-(3-bromophenoxy)-thiophen-2-yl)-methylamine

C-(5-(3-bromophenoxy)-thiophen-2-yl)-methylamine

Cat. No.: B8372570
M. Wt: 284.17 g/mol
InChI Key: ZGOHSPQTRHJRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(5-(3-bromophenoxy)-thiophen-2-yl)-methylamine is a useful research compound. Its molecular formula is C11H10BrNOS and its molecular weight is 284.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrNOS

Molecular Weight

284.17 g/mol

IUPAC Name

[5-(3-bromophenoxy)thiophen-2-yl]methanamine

InChI

InChI=1S/C11H10BrNOS/c12-8-2-1-3-9(6-8)14-11-5-4-10(7-13)15-11/h1-6H,7,13H2

InChI Key

ZGOHSPQTRHJRFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(S2)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Next, to a solution of lithium aluminum hydride (204 mg, 5.39 mmol) in tetrahydrofuran (10 mL) was added a solution of the resulting 5-(3-bromophenoxy)-thiophene-2carbonitrile (1.01 g, 3.59 mmol) in tetrahydrofuran (10 mL), and the solution was stirred at room temperature for 2 hours. Then, lithium aluminum hydride (68 mg, 1.80 mmol) was added, and the solution was further stirred at room temperature for 1 hour. Water was added to the reaction solution, which was then extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and the solvent was evaporated to obtain a mixture of the title compound and debrominated compound (740 mg) as a pale brown oil. As this mixture cannot be purified, it was used in the next reaction without purification.
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